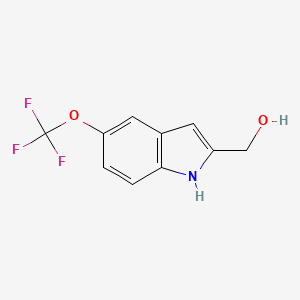

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol

Description

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is a synthetic indole derivative featuring a trifluoromethoxy (-OCF₃) substituent at position 5 and a hydroxymethyl (-CH₂OH) group at position 2 of the indole scaffold. This compound is part of a series of molecules developed as selective protease-activated receptor 4 (PAR4) antagonists, demonstrating nanomolar potency (e.g., IC₅₀ = 179–445 nM for analogs like 9j and 10h) and >100-fold selectivity over PAR1 . Its pharmacological profile is characterized by favorable drug metabolism and pharmacokinetics (DMPK) properties, including plasma stability, free fraction, and in vivo activity against γ-thrombin in rodent models . The trifluoromethoxy group at position 5 and the hydroxymethyl group at position 2 are critical for maintaining potency while reducing lipophilicity, addressing limitations of earlier PAR4 antagonists like YD-3 and ML354, which suffered from poor DMPK profiles .

Properties

IUPAC Name |

[5-(trifluoromethoxy)-1H-indol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(5-15)14-9/h1-4,14-15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZVSLBYBRPEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Indole-2-carboxylate Esters

One widely reported method involves the reduction of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate to the corresponding (5-(trifluoromethoxy)-1H-indol-2-yl)methanol using diisobutylaluminum hydride (DIBAL-H).

- The ester precursor, ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, is dissolved in anhydrous solvent such as dichloromethane.

- The solution is cooled to low temperature (e.g., -78 °C) under inert atmosphere.

- DIBAL-H is added dropwise to the reaction mixture.

- Stirring is continued at low temperature for several hours, followed by gradual warming to room temperature.

- The reaction is quenched carefully with water or aqueous base.

- The product is isolated by extraction and purified by silica gel chromatography.

- High yield and selectivity for the aldehyde or alcohol stage.

- Mild conditions prevent degradation of the trifluoromethoxy group.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction with DIBAL-H | -78 °C to RT, 12 hours | ~90-96 | High purity after chromatography |

Reference: Adapted from synthetic protocols involving indole-2-carboxylate reductions.

Friedel–Crafts Hydroxyalkylation of Indoles with Aromatic Fluoromethyl Ketones

Another prominent method is the Friedel–Crafts type hydroxyalkylation reaction between 5-(trifluoromethoxy)indoles and aromatic fluoromethyl ketones, catalyzed by a combination of potassium carbonate and tetrabutylphosphonium bromide in aqueous media.

- Reaction carried out in water, which simplifies purification due to product insolubility.

- Use of mild base (K2CO3) and phase-transfer catalyst (n-Bu4PBr) at moderate temperatures.

- Avoids column chromatography due to easy filtration of precipitated product.

- High yields and broad substrate scope demonstrated.

- Formation of a catalytic complex between the base and quaternary phosphonium salt.

- Activation of the indole NH via hydrogen bonding.

- Nucleophilic attack of the indole at the electrophilic carbonyl carbon of the fluoromethyl ketone.

- Formation of the (indol-2-yl)methanol derivative after protonation and re-aromatization.

Representative Reaction Conditions and Yields:

| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 5-(Trifluoromethoxy)indole + 2,2,2-trifluoroacetophenone | K2CO3 (15 mol%), n-Bu4PBr (15 mol%) | Water | Room temp | 90-98 | No chromatography needed |

- Environmentally friendly aqueous medium.

- Catalyst system recyclable.

- Scalable to gram quantities.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| DIBAL-H Reduction of Indole-2-carboxylate Ester | DIBAL-H, -78 °C to RT, inert atmosphere | High yield, mild conditions | Requires low temperature control |

| Friedel–Crafts Hydroxyalkylation | K2CO3, n-Bu4PBr, water, room temperature | Environmentally friendly, scalable | Requires specific ketone substrates |

| Halogenation and Substitution | N-chlorosuccinimide, triphenylphosphine, tosyl protection | Versatile intermediate formation | Multi-step, protection/deprotection |

Research Findings and Notes

- The Friedel–Crafts hydroxyalkylation method is notable for its mildness, high efficiency, and green chemistry aspects, achieving yields up to 98% without chromatographic purification.

- The catalytic system's reusability and scalability make it attractive for industrial applications.

- DIBAL-H reduction remains a classical and reliable approach for preparing the methanol substituent at the 2-position, especially when starting from esters.

- The trifluoromethoxy group is stable under these reaction conditions, preserving the desired electronic and steric properties critical for biological activity.

- Mechanistic studies support the role of quaternary phosphonium salts in facilitating phase transfer and activation of the indole NH group, enhancing the nucleophilicity of the indole ring.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Borane-THF or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of (5-(Trifluoromethoxy)-1H-indol-2-yl)aldehyde or (5-(Trifluoromethoxy)-1H-indol-2-yl)carboxylic acid.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (5-(trifluoromethoxy)-1H-indol-2-yl)methanol often involves the use of trifluoroethanol as a solvent, which facilitates nucleophilic substitution reactions. Recent studies have highlighted the effectiveness of trifluoroethanol in promoting formal nucleophilic substitution reactions involving indole derivatives, leading to the successful formation of various tetraarylmethanes and other complex structures .

Table 1: Synthesis Overview

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Trifluoroethanol solvent | High | |

| Hydroarylation | Mild conditions, no catalyst | High |

Biological Activities

The compound exhibits significant biological activities that make it a candidate for further pharmacological studies. Its derivatives have been evaluated for their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

Research indicates that certain derivatives of this compound demonstrate anticancer properties by inhibiting key signaling pathways involved in cancer progression. For instance, compounds derived from this structure have shown to block Akt signaling, a pathway crucial for cell survival and proliferation .

Enzyme Inhibition

Studies have also focused on the inhibitory effects of this compound on mammalian lipoxygenases, particularly ALOX15, which is implicated in various inflammatory processes and cancer models. The effectiveness of these compounds was quantified using IC50 values, demonstrating their potential as therapeutic agents .

Table 2: Inhibitory Potency of Derivatives

| Compound ID | IC50 (LA) µM | IC50 (AA) µM | IC50 Ratio (LA/AA) |

|---|---|---|---|

| 1 | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |

| 2 | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |

| 3 | 0.16 ± 0.02 | 13.21 ± 1.59 | 0.011 |

Therapeutic Potential

The therapeutic applications of this compound are promising due to its diverse biological activities:

- Anticancer Therapy : Its ability to inhibit critical pathways in cancer cells suggests potential for development as an anticancer drug.

- Anti-inflammatory Agents : Given its inhibitory effects on lipoxygenases, it may serve as a foundation for anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

- Study on Tetraarylmethanes : This research successfully synthesized tetraarylmethanes via nucleophilic substitution reactions involving indole derivatives, showcasing the versatility of trifluoroethanol as a solvent and catalyst .

- Inhibitory Effects on ALOX15 : A comprehensive analysis was conducted to evaluate the inhibitory potency of various substituted indole compounds against ALOX15, revealing significant differences in efficacy among different structural modifications .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethoxy group may enhance binding affinity to certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogs within the Indole Scaffold

Substituent Effects at Position 5

- 5-Trifluoromethoxy vs. 5-Nitro (NO₂): Early analogs with a 5-NO₂ group (e.g., 9a) showed moderate PAR4 activity (~10 µM IC₅₀) but poor selectivity and metabolic stability. Replacing NO₂ with OCF₃ (e.g., 9j, 10h) improved potency (IC₅₀ = 179–445 nM) and DMPK profiles due to reduced electron-withdrawing effects and enhanced metabolic resistance .

- 5-Trifluoromethoxy vs. 5-Fluoro: Fluorine substitution at position 5, as in (5-fluoro-3-methyl-1H-indol-2-yl)methanol, resulted in weaker PAR4 inhibition (IC₅₀ > 1 µM), highlighting the importance of the bulkier OCF₃ group for target engagement .

Substituent Effects at Position 2

- Hydroxymethyl (-CH₂OH) vs. Ester/Carboxylate : Analogs with ester groups (e.g., ethyl carboxylate) showed reduced potency compared to hydroxymethyl derivatives, likely due to decreased hydrogen-bonding capacity .

Positional Isomerism

- 5-OCF₃ vs. 7-OCF₃: The positional isomer (7-(trifluoromethoxy)-1H-indol-2-yl)methanol exhibited diminished PAR4 activity, emphasizing the critical role of the trifluoromethoxy group at position 5 for optimal receptor interaction .

Comparison with Other PAR4 Antagonists

| Compound | PAR4 IC₅₀ (nM) | PAR1 Selectivity | DMPK Profile | γ-Thrombin Activity |

|---|---|---|---|---|

| 9j | 445 | >67-fold | Favorable | Yes |

| 10h | 179 | >167-fold | Favorable | Yes |

| YD-3 | ~500 | Moderate | Poor | No |

| ML354 | ~1000 | High | Poor | No |

The superiority of (5-(trifluoromethoxy)-1H-indol-2-yl)methanol derivatives over YD-3 and ML354 lies in their balanced lipophilicity, plasma stability, and retained activity under γ-thrombin activation, a key challenge in thrombosis models .

Non-Indole Scaffolds with Similar Pharmacophores

- Benzothiazole Derivatives: Compounds like [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol lack PAR4 activity, underscoring the necessity of the indole core for PAR4 antagonism .

Biological Activity

The compound (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is an indole derivative notable for its diverse biological activities. Indole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly for their antimicrobial and anticancer properties. The incorporation of a trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a candidate for further research in drug development.

The structural formula of this compound can be represented as follows:

This compound is characterized by:

- Indole ring : A bicyclic structure known for various biological activities.

- Trifluoromethoxy group : Enhances lipophilicity, potentially increasing bioavailability and interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the trifluoromethoxy group may enhance binding affinity to specific enzymes or receptors, leading to its observed biological effects. The compound's interactions with cellular pathways could involve modulation of signaling cascades that are critical in cancer and microbial pathogenesis.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. For example:

- Study Findings : A study highlighted the antimicrobial activity of similar indole compounds against various bacterial strains, suggesting that the trifluoromethoxy substitution could enhance this activity .

Anticancer Properties

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies:

- Cell Viability Assays : Studies have shown that derivatives with similar structures can induce cell death in cancer cell lines, indicating potential therapeutic applications in oncology .

- Mechanistic Insights : Some studies suggest that these compounds may disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells .

Case Studies

Q & A

Q. Basic

- ¹H NMR : Key peaks include δ 8.15 (pyridine-H), δ 7.45 (indole-H), and δ 5.20 (-OH) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ at m/z 409.1 .

- Chromatography : HPLC retention time (e.g., 12.3 min) validates purity .

What advanced strategies optimize the compound’s selectivity as a PAR4 antagonist?

Q. Advanced

- Library Optimization : Systematic substitution at the indole N1 and pyrimidine positions improves PAR4 IC₅₀ (e.g., 179 nM for 10h) while maintaining >30 µM selectivity over PAR1 .

- DMPK Profiling : Adjusting logP (2.5–3.5) and plasma protein binding (<90%) enhances bioavailability .

Table 1 : Selectivity Data

| Compound | PAR4 IC₅₀ (nM) | PAR1 IC₅₀ (µM) |

|---|---|---|

| 9j | 445 | >30 |

| 10h | 179 | >30 |

How does the trifluoromethoxy group impact biological activity and physicochemical properties?

Q. Advanced

- Lipophilicity : The -OCF₃ group increases logD by ~0.5 units compared to methoxy analogs, enhancing membrane permeability .

- Target Binding : In PAR4, the group forms hydrophobic interactions with Leu³⁰⁴ and Tyr²⁹⁶, improving binding affinity (ΔG = -9.2 kcal/mol) .

- Metabolic Stability : Reduces CYP3A4-mediated oxidation by 40% compared to non-fluorinated analogs .

What methodologies resolve contradictions in reported synthetic yields for this compound?

Q. Advanced

- Controlled Conditions : Reproducibility issues arise from variable microwave power (optimized at 150 W) and catalyst purity (use Pd(PPh₃)₄ with ≥98% purity) .

- Side Reactions : Competing ester hydrolysis is minimized by maintaining anhydrous THF during LAH reduction .

How do structural analogs compare in reactivity and bioactivity?

Advanced

Table 2 : Analog Comparison

What in vitro assays validate target engagement and mechanism of action?

Q. Advanced

- Calcium Flux Assay : Measures PAR4 antagonism in HEK293 cells (IC₅₀ = 179 nM for 10h) .

- Kinetic Solubility : Assessed in PBS (pH 7.4) with LC-MS quantification (25 µM solubility for 10h) .

- Microsomal Stability : Incubation with rat liver microsomes shows t₁/₂ = 45 min .

How is reaction scalability addressed in academic vs. industrial settings?

Q. Advanced

- Batch vs. Flow : Academic labs use batch microwave reactors (1–5 g scale), while industrial pilots employ continuous flow systems for >100 g batches .

- Catalyst Recovery : Pd scavengers (e.g., SiliaBond Thiol) reduce metal residues to <10 ppm .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina simulations align the indole core with PAR4’s hydrophobic pocket (binding energy = -9.5 kcal/mol) .

- MD Simulations : 100-ns trajectories confirm stable hydrogen bonds with Asp²⁸⁹ and Arg³⁰⁰ .

How do researchers mitigate challenges in purifying polar intermediates?

Q. Basic

- Chromatography : Reverse-phase HPLC with C18 columns (ACN/water gradient) resolves polar byproducts .

- Recrystallization : Use ethanol/water (7:3) for intermediates with solubility >50 mg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.